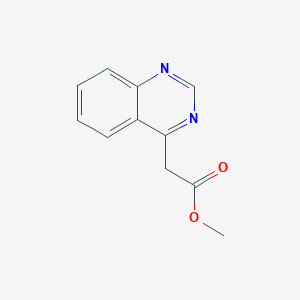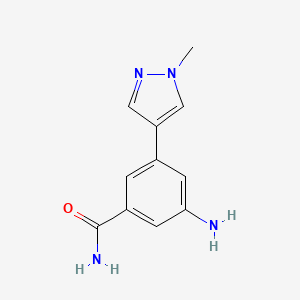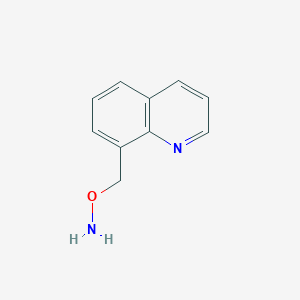
O-(quinolin-8-ylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(quinolin-8-ylmethyl)hydroxylamine is a compound that features a quinoline moiety attached to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(quinolin-8-ylmethyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the reaction of quinoline-8-carbaldehyde with hydroxylamine under acidic conditions to form the corresponding oxime, followed by reduction to yield the desired hydroxylamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
O-(quinolin-8-ylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
O-(quinolin-8-ylmethyl)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-(quinolin-8-ylmethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound can transfer its amino group to various substrates, facilitating the formation of C-N bonds. This reactivity is due to the presence of the hydroxylamine group, which can be easily activated under appropriate conditions .
Comparison with Similar Compounds
O-(quinolin-8-ylmethyl)hydroxylamine can be compared with other O-substituted hydroxylamines, such as:
O-(diphenylphosphinyl)hydroxylamine (DPPH): Known for its use in electrophilic amination reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Used as a source of the amino group in various synthetic transformations.
O-benzoylhydroxylamines: Versatile reagents for transition metal-catalyzed C-N bond-forming reactions.
The uniqueness of this compound lies in its quinoline moiety, which imparts specific electronic and steric properties that can influence its reactivity and applications.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
O-(quinolin-8-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2 |
InChI Key |
LBCTWQBHIXYGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CON)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
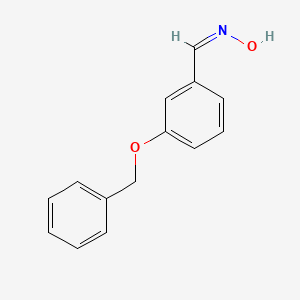
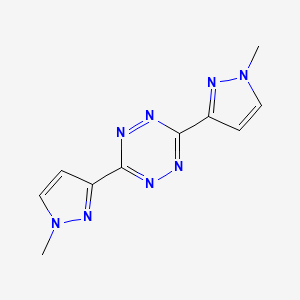
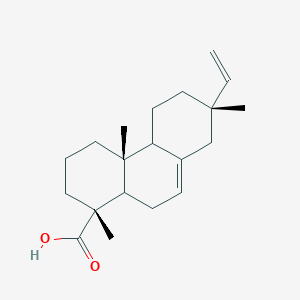
![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
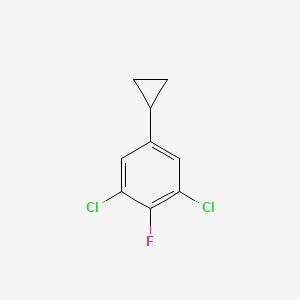

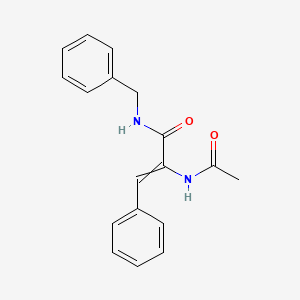
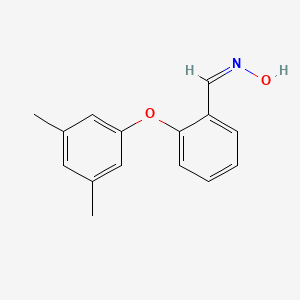
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
